molecular formula C16H16ClN3O4 B14452796 3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate CAS No. 77545-25-6

3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate

Cat. No.: B14452796
CAS No.: 77545-25-6
M. Wt: 349.77 g/mol
InChI Key: JRSRDIBFBJVODM-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate is a complex organic compound with a unique structure that combines a triazole ring with an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization with a triazole derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents like dichloromethane or acetonitrile, and controlled temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products, depending on the nature of the substituents introduced .

Scientific Research Applications

3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate is unique due to its specific combination of a triazole and isoindole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

77545-25-6

Molecular Formula

C16H16ClN3O4

Molecular Weight

349.77 g/mol

IUPAC Name

3-methyl-2-phenyl-2,5-dihydro-1H-[1,2,4]triazolo[5,1-a]isoindol-4-ium;perchlorate

InChI

InChI=1S/C16H15N3.ClHO4/c1-18-15(12-7-3-2-4-8-12)17-16-14-10-6-5-9-13(14)11-19(16)18;2-1(3,4)5/h2-10,15H,11H2,1H3;(H,2,3,4,5)

InChI Key

JRSRDIBFBJVODM-UHFFFAOYSA-N

Canonical SMILES

CN1C(NC2=[N+]1CC3=CC=CC=C32)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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